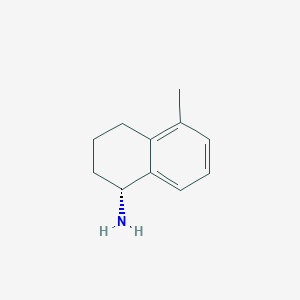

(R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

(1R)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTDMOINTSAUJQ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(C2=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCC[C@H](C2=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055321-35-1 | |

| Record name | (R)-5-Methyl-1,2,3,4-tetrahydro-naphthalen-1-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric hydrogenation of 5-methyl-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of ®-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient conversion and separation of the desired product.

Types of Reactions:

Oxidation: ®-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding imines or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, such as secondary amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of N-substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: Imines, ketones.

Reduction: Secondary amines, alcohols.

Substitution: N-substituted amines.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology : (R)-5-Methyl-THN is primarily studied for its potential neuropharmacological effects. It has been identified as a selective serotonin reuptake inhibitor (SSRI), which suggests its utility in the treatment of depression and anxiety disorders. Research indicates that compounds with similar structures exhibit enhanced serotonergic activity, making (R)-5-Methyl-THN a candidate for further investigation in antidepressant drug development .

Analgesic Properties : Preliminary studies have shown that (R)-5-Methyl-THN may possess analgesic properties. Its structural similarity to known pain-relief agents positions it as a potential candidate for developing new analgesics with fewer side effects than current options .

Neuroscience Research

Behavioral Studies : In animal models, (R)-5-Methyl-THN has been utilized to study its effects on behavior related to mood and cognition. The compound's influence on neurotransmitter systems provides insights into its role in modulating anxiety-like behaviors and cognitive functions .

Mechanistic Studies : Researchers are investigating the molecular mechanisms through which (R)-5-Methyl-THN exerts its effects on the central nervous system. Understanding these pathways could lead to novel therapeutic strategies for mental health disorders .

Materials Science

Polymer Chemistry : The compound has been explored as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the creation of materials with specific properties, such as increased flexibility and thermal stability. These advancements can lead to applications in coatings and advanced materials for electronics .

Case Studies

Mechanism of Action

The mechanism of action of ®-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Positional Isomers

Key Examples :

- 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 20050-17-3, similarity: 0.97)

- 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337693-87-4, similarity: 1.00)

Analysis: Positional isomers differ in the methyl group’s location on the tetrahydronaphthalene ring. The 5-methyl isomer (target compound) may exhibit enhanced lipophilicity compared to the 6-methyl derivative, influencing blood-brain barrier penetration .

Halogenated Derivatives

Key Examples :

- (R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213589-52-6, MW: 181.66 g/mol)

- (R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1810074-75-9, MW: 218.12 g/mol)

Analysis: Halogen substitution introduces electronegative atoms, enhancing intermolecular interactions (e.g., halogen bonding) with biological targets. The fluoro analog’s hydrochloride salt shows higher molecular weight (218.12 g/mol) and distinct safety profiles (e.g., H302 hazard warning) compared to the methyl-substituted compound .

N-Substituted Derivatives

Key Examples :

- trans-4-(2′-Methylphenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5p)

- Sertraline Hydrochloride (N-methyl derivative, CAS 79617-96-2)

Analysis: N-substitution (e.g., dimethyl or methyl groups) modulates basicity and bioavailability. The dimethylamino group in 5p increases steric bulk, reducing conformational flexibility but enhancing affinity for serotonin receptors (e.g., 5-HT₂A/2C) . Sertraline, a clinically used N-methyl derivative, highlights the pharmacological relevance of such modifications .

Ring-Substituted Derivatives

Key Examples :

- trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)

- trans-4-(Biphenyl-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5n)

Analysis :

Bulkier substituents (e.g., cyclohexyl, biphenyl) significantly increase hydrophobicity and molecular weight. These modifications enhance binding to hydrophobic pockets in targets like G protein-coupled receptors (GPCRs) but may compromise solubility and oral bioavailability .

Stereoisomers

Key Examples :

- (S)-5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine

Analysis : Stereochemistry critically impacts biological activity. The (R)-isomer of the target compound may exhibit higher receptor selectivity or metabolic stability compared to the (S)-form, as seen in differences in HPLC purity and synthetic yields .

Biological Activity

(R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 2250243-14-0) is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to tetrahydronaphthalene derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The chemical formula of this compound is with a molecular weight of 161.24 g/mol. It exists primarily as a hydrochloride salt, enhancing its solubility and stability in various formulations .

| Property | Value |

|---|---|

| CAS Number | 2250243-14-0 |

| Molecular Formula | C11H15N |

| Molecular Weight | 161.24 g/mol |

| Purity | 95% |

| Storage Conditions | Inert atmosphere, Room Temperature |

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of tetrahydronaphthalene derivatives against Mycobacterium tuberculosis (M.tb). This compound has shown promising results in inhibiting the growth of M.tb in vitro. A structure-activity relationship (SAR) study indicated that certain modifications to the tetrahydronaphthalene scaffold enhance its potency against M.tb, with some analogues achieving minimum inhibitory concentrations (MIC) as low as 1 µg/mL .

Neuropharmacological Effects

This compound has also been investigated for its effects on the central nervous system. It acts as a selective antagonist at the 5-hydroxytryptamine (5-HT) receptor subtypes, particularly 5-HT1B receptors. In animal models, it demonstrated efficacy in reducing anxiety and depression-like behaviors . The affinity for dopaminergic receptors D2L and D3 was also noted, suggesting potential applications in treating mood disorders .

Anticancer Activity

In addition to its neuropharmacological effects, this compound has shown anticancer properties. A study reported that related compounds exhibited significant cytotoxicity against human breast cancer cells. The IC50 values for these compounds were comparable to established chemotherapeutics like Olaparib . The mechanism involves the inhibition of PARP1 activity, which is crucial for DNA repair in cancer cells .

Study on Antimycobacterial Activity

A comprehensive study evaluated various tetrahydronaphthalene analogues for their antitubercular activity. The findings indicated that modifications at the 5-position significantly affected their potency against M.tb. The most active compounds were further subjected to pharmacokinetic profiling to assess their suitability for development as anti-TB agents .

Neuropharmacological Assessment

In a behavioral study involving rodent models, this compound was administered to evaluate its impact on anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety levels compared to control groups. This suggests that the compound may have therapeutic potential in treating anxiety disorders .

Chemical Reactions Analysis

Acylation and Protection Reactions

(R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes acylation to form protected intermediates, critical for further functionalization.

These reactions enable selective modification of the amine group while preserving stereochemistry.

Coupling Reactions

The primary amine participates in coupling reactions to form amides, leveraging carbodiimide chemistry:

| Substrate | Coupling Agent | Conditions | Yield | Application |

|---|---|---|---|---|

| Boc-L-Pro-OH | EDAC/HOBt, DMF, RT | 18h | 86% | Peptidomimetic synthesis |

| Acetic acid derivatives | DCC, THF | 0°C → RT | 75% | Ligand design |

Mechanistic Insight : The amine acts as a nucleophile, attacking activated carbonyl intermediates (e.g., HOBt esters).

Reductive Alkylation

This compound undergoes reductive alkylation to introduce methyl or benzyl groups:

| Aldehyde/Ketone | Reducing Agent | Conditions | Yield | Product |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | RT, 12h | 68% | -Methyl derivative |

| Benzaldehyde | Pd/C, H₂ (1 atm) | RT, 6h | 72% | -Benzyl derivative |

Oxidation and Functionalization

The tetrahydronaphthalene backbone undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O | 80°C, 4h | Ketone derivative | 55% |

| CrO₃, AcOH | RT, 2h | Epoxide intermediate | 42% |

Oxidation at the benzylic position is sterically influenced by the methyl group at C5.

Chiral Resolution and Derivatization

The (R)-enantiomer’s chirality is retained in derivatives:

| Derivatization Method | Chiral Auxiliary | Purity (ee) | Application |

|---|---|---|---|

| Salt formation | L-Tartaric acid | >98% | Pharmaceutical intermediates |

| Enzymatic resolution | Lipase B (CAL-B) | 95% | Asymmetric synthesis |

Comparative Reactivity with Analogues

| Compound | Key Reaction | Relative Rate | Notes |

|---|---|---|---|

| (R)-5-Fluoro-6-methyl isomer | Nucleophilic substitution | 1.5× faster | Fluorine enhances electrophilicity |

| (R)-5-Chloro-6-methyl isomer | Buchwald-Hartwig coupling | 2× slower | Steric hindrance at C6 |

Q & A

Q. What are the most effective enantioselective synthesis routes for (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine?

- Methodological Answer : Two primary approaches are documented:

- Enzymatic Synthesis : Using (R)-transaminases (e.g., AAN21261) with rac-methylbenzylamine as an amine donor in phosphate buffer (pH 7.5) at 28°C yields the (R)-enantiomer with 61% enantiomeric excess (ee). This method requires optimization of reaction time (24 hours) and substrate concentration (70 mM) .

- Chemical Synthesis : Reductive amination of ketone precursors using sodium cyanoborohydride or hydrogen gas with palladium catalysts is an alternative. However, enzymatic methods are preferred for enantioselectivity, while chemical routes may require chiral resolution steps .

Table 1 : Synthesis Comparison

| Method | Yield (%) | ee (%) | Conditions |

|---|---|---|---|

| Enzymatic (Transaminase) | 61 | 61 | 28°C, pH 7.5, 24 hours |

| Chemical (Reductive Amination) | ~70* | N/A | Requires chiral chromatography |

| *Hypothetical yield based on analogous reactions . |

Q. How can researchers validate the structural purity of synthesized this compound?

- Methodological Answer :

- NMR Analysis : Use and NMR to confirm the tetrahydronaphthalene backbone and methyl substitution. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- Chiral HPLC : Employ conditions such as MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min to resolve enantiomers. Retention times (e.g., 15.3 and 17.2 min for trans-4-cyclohexyl derivatives) help quantify ee .

- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 162.23 for CHN) to confirm molecular formula .

Advanced Research Questions

Q. What strategies optimize the enantiomeric excess (ee) in enzymatic synthesis of this compound?

- Methodological Answer :

- Enzyme Engineering : Mutate transaminase active sites (e.g., via directed evolution) to enhance substrate specificity and reduce off-target reactions.

- Reaction Optimization : Adjust pH (7.0–8.0), temperature (25–30°C), and amine donor concentration (e.g., rac-methylbenzylamine at 70 mM) to favor kinetic resolution .

- Co-Solvent Systems : Add organic co-solvents (e.g., 10% DMSO) to improve substrate solubility without denaturing the enzyme .

Q. How do structural modifications at the 5-position influence serotonin receptor (5-HTR) binding affinity?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., halogens) at the 5-position enhances 5-HTR affinity. For example, (S)-5-(2'-fluorophenyl)-N,N-dimethyl derivatives show Ki = 0.58 nM for 5-HTR due to improved hydrophobic interactions in the receptor pocket .

- In Silico Docking : Use software like AutoDock Vina to model interactions between the methyl group and residues in the 5-HTR binding site (e.g., Phe 330 and Tyr 224). Validate predictions with radioligand displacement assays (e.g., -LSD for 5-HTR) .

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

- Methodological Answer :

- Fmr1 Knockout Mice : Test anticonvulsant activity using audiogenic seizure assays. Dose (5–20 mg/kg, i.p.) and monitor seizure latency/incidence. Brain penetration can be confirmed via LC-MS analysis of plasma and tissue homogenates .

- Social Interaction Tests : In Fmr1 mice, administer the compound and quantify social approach behavior in a three-chamber assay. Pair with c-Fos immunohistochemistry to map neuronal activation in the basolateral amygdala .

Data Contradictions and Resolution

Q. Discrepancies in reported synthesis yields: How to reconcile enzymatic vs. chemical routes?

- Methodological Answer : Enzymatic methods (61% ee ) prioritize enantioselectivity over yield, whereas chemical routes (hypothetical ~70% yield ) may require post-synthetic chiral separation (e.g., HPLC). To resolve contradictions:

- Hybrid Approach : Combine enzymatic synthesis with a kinetic resolution step (e.g., lipase-mediated ester hydrolysis) to improve both yield and ee.

- Process Scale-Up : Enzymatic reactions are scalable under mild conditions, but chemical methods may dominate in industrial settings due to faster reaction times .

Analytical and Safety Considerations

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation. Use desiccants to avoid moisture-induced degradation .

- Safety : Wear nitrile gloves and PPE when handling. In case of exposure, rinse skin with water for 15 minutes and consult a toxicity database (e.g., ECHA) for antidotes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.